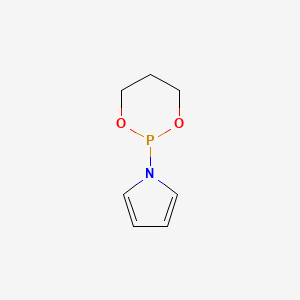![molecular formula C12H11NO3 B14615526 2H-Pyran-2,4(3H)-dione, dihydro-3-[(phenylamino)methylene]- CAS No. 58700-97-3](/img/structure/B14615526.png)
2H-Pyran-2,4(3H)-dione, dihydro-3-[(phenylamino)methylene]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyran-2,4(3H)-dione, dihydro-3-[(phenylamino)methylene]- is a heterocyclic compound that features a pyran ring fused with a dione structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2,4(3H)-dione, dihydro-3-[(phenylamino)methylene]- typically involves the reaction of a pyran derivative with an appropriate amine under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. The temperature and pH of the reaction mixture are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of high-throughput screening methods can also aid in identifying the most efficient synthetic routes.
化学反応の分析
Types of Reactions
2H-Pyran-2,4(3H)-dione, dihydro-3-[(phenylamino)methylene]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: The phenylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids or bases for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroxy derivatives.
科学的研究の応用
2H-Pyran-2,4(3H)-dione, dihydro-3-[(phenylamino)methylene]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can act as a probe in studying enzyme mechanisms and interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2H-Pyran-2,4(3H)-dione, dihydro-3-[(phenylamino)methylene]- involves its interaction with specific molecular targets. The phenylamino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The pyran ring structure allows for interactions with various biological pathways, influencing cellular processes.
類似化合物との比較
Similar Compounds
2H-Pyran, 3,4-dihydro-: A related compound with a similar pyran ring structure but lacking the dione and phenylamino groups.
Dihydropyran: Another similar compound used in organic synthesis.
Uniqueness
2H-Pyran-2,4(3H)-dione, dihydro-3-[(phenylamino)methylene]- is unique due to its combination of a pyran ring with a dione structure and a phenylamino group
特性
CAS番号 |
58700-97-3 |
|---|---|
分子式 |
C12H11NO3 |
分子量 |
217.22 g/mol |
IUPAC名 |
4-hydroxy-5-(phenyliminomethyl)-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C12H11NO3/c14-11-6-7-16-12(15)10(11)8-13-9-4-2-1-3-5-9/h1-5,8,14H,6-7H2 |
InChIキー |
QNEFCYZYXDTMSO-UHFFFAOYSA-N |
正規SMILES |
C1COC(=O)C(=C1O)C=NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


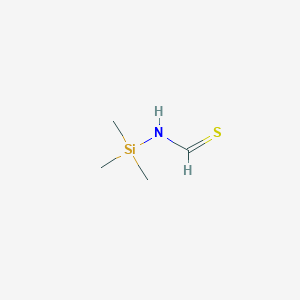
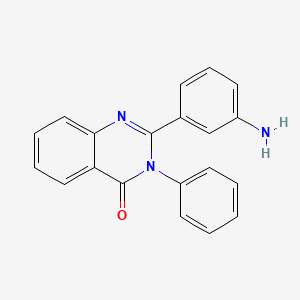
![Pyridine, 2-[[(3,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14615452.png)
![Pyridine, 2-[[(3,4-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14615460.png)
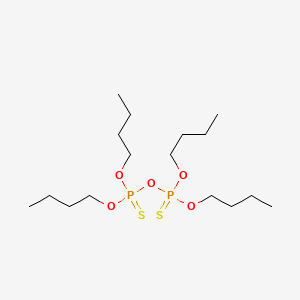
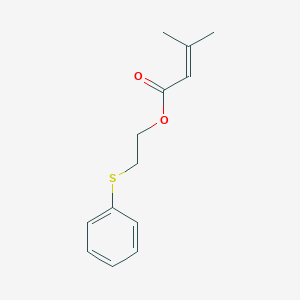
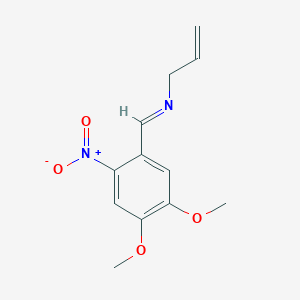
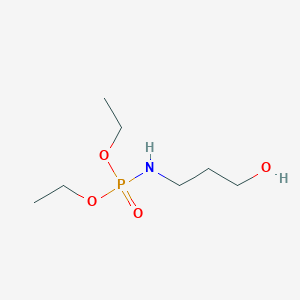
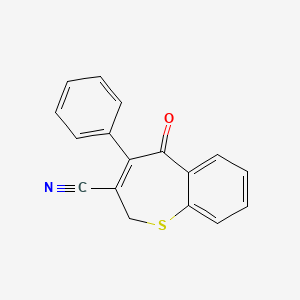
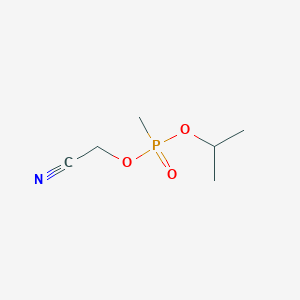
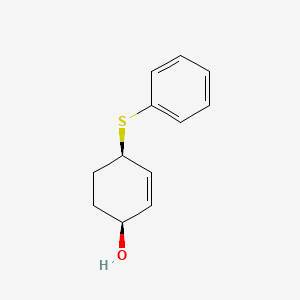
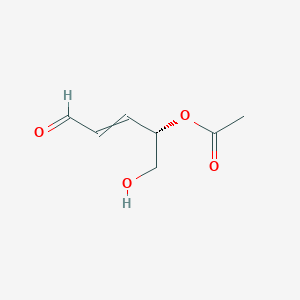
![1-[(3-Ethylpent-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14615519.png)
